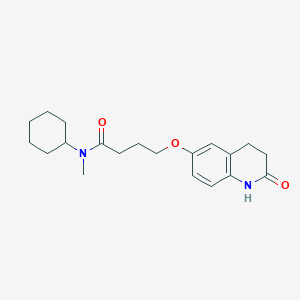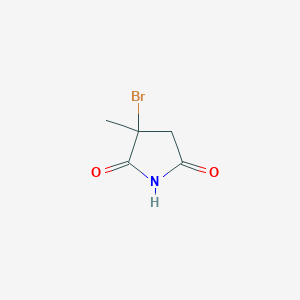
4,2'-Dihydroxy-3',4',6'-trimethoxychalcone
Descripción general
Descripción
4,2’-Dihydroxy-3’,4’,6’-trimethoxychalcone is a chalcone derivative with the molecular formula C18H18O6 and a molecular weight of 330.33 g/mol . Chalcones are a group of natural compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . This particular compound is characterized by the presence of hydroxyl and methoxy groups, which contribute to its unique chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,2’-Dihydroxy-3’,4’,6’-trimethoxychalcone typically involves the Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcoholic medium. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
4,2’-Dihydroxy-3’,4’,6’-trimethoxychalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized chalcones, dihydrochalcones, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4,2’-Dihydroxy-3’,4’,6’-trimethoxychalcone involves several molecular targets and pathways:
Anti-inflammatory Activity: The compound suppresses the activation of nuclear factor-κB (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways, which are crucial in the inflammatory response.
Anticancer Activity: It inhibits the catalytic active site of acetylcholinesterase, leading to the suppression of cancer cell proliferation.
Antioxidant Activity: The presence of hydroxyl and methoxy groups enhances its ability to scavenge free radicals and reduce oxidative stress.
Comparación Con Compuestos Similares
4,2’-Dihydroxy-3’,4’,6’-trimethoxychalcone can be compared with other chalcone derivatives such as:
- 3,2’-Dihydroxy-4,4’,6’-trimethoxychalcone
- 2’-Hydroxy-3,4,6’-trimethoxychalcone
- 4-Hydroxy-2’,4’,6’-trimethoxychalcone
- 2’-Hydroxy-2,4’,6’-trimethoxychalcone
These compounds share similar structural features but differ in the position and number of hydroxyl and methoxy groups, which influence their chemical reactivity and biological activities .
Propiedades
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-22-14-10-15(23-2)18(24-3)17(21)16(14)13(20)9-6-11-4-7-12(19)8-5-11/h4-10,19,21H,1-3H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPONZNQSBPSLY-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1C(=O)C=CC2=CC=C(C=C2)O)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1C(=O)/C=C/C2=CC=C(C=C2)O)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(6-methylpyridin-2-yl)-N-[(6-methylpyridin-2-yl)methylideneamino]methanimine](/img/structure/B3279611.png)








